N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline
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Overview
Description
N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline is a complex organic compound characterized by its unique structural features, which include a pyridine ring, a cyclohexyl group, and a sulfinylmethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline typically involves multi-step organic reactions. One common approach starts with the preparation of 3-methylpyridine, which is then subjected to a series of reactions to introduce the cyclohexyl and aniline groups.
Preparation of 3-methylpyridine: This can be synthesized through the alkylation of pyridine using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the cyclohexyl derivative: The 3-methylpyridine is then reacted with cyclohexyl bromide under conditions that promote nucleophilic substitution, typically using a strong base like sodium hydride.
Introduction of the aniline group: The intermediate product is further reacted with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the pyridine and aniline moieties suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of this compound may allow it to act as an inhibitor or modulator of specific biological pathways, potentially leading to the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of advanced materials. Its unique chemical properties might be exploited in the development of polymers, coatings, or other specialty chemicals.
Mechanism of Action
The mechanism by which N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring could participate in hydrogen bonding or π-π interactions, while the aniline moiety might engage in covalent bonding with active site residues.
Comparison with Similar Compounds
Similar Compounds
3-methylpyridine: A simpler analog lacking the cyclohexyl and aniline groups.
Cyclohexylamine: Contains the cyclohexyl group but lacks the pyridine and sulfinylmethyl groups.
Aniline: Contains the aniline moiety but lacks the pyridine and cyclohexyl groups.
Uniqueness
N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline is unique due to the combination of its structural features. The presence of the pyridine ring, cyclohexyl group, and sulfinylmethyl group in a single molecule provides a versatile scaffold for various chemical modifications and applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-15-6-5-11-21-20(15)17-8-4-10-19(13-17)22-18-9-3-7-16(12-18)14-24(2)23/h3,5-7,9,11-12,17,19,22H,4,8,10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKSZCBQXQCCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCC(C2)NC3=CC=CC(=C3)CS(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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